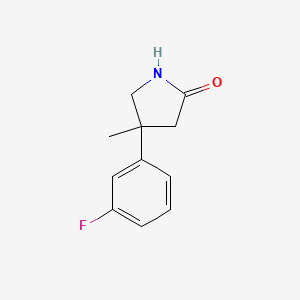

4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one

Übersicht

Beschreibung

The compound is a derivative of pyrrolidine, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides have been shown to offer better in vitro potency .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a related compound, 4-Fluorophenylacetonitrile, the properties include a refractive index of 1.5002, a boiling point of 119-120 °C/18 mmHg, and a density of 1.126 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthon Development for Medicinal Chemistry

4-Fluoropyrrolidine derivatives are recognized for their utility in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides offers a pathway to various intermediates, such as carboxamides and carbonitriles, facilitating the development of medicinal compounds. This synthesis process underscores the value of fluorinated pyrrolidine derivatives as synthons for creating biologically active molecules (Singh & Umemoto, 2011).

Antipsychotic Potential of Phenylpyrroles

Research into 2-Phenylpyrroles, which are conformationally restricted analogues of substituted benzamides, indicates their potential as antipsychotics. These compounds maintain dopamine antagonistic activity and exhibit sodium-independent binding to dopamine D-2 receptors, suggesting their usefulness in managing psychosis with a reduced risk of extrapyramidal side effects (van Wijngaarden et al., 1987).

Antitumor Agents

Derivatives of 2-phenylquinolin-4-ones, including those with fluorophenyl groups, have been explored for their cytotoxic activities against tumor cell lines. Compounds such as 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one have shown significant inhibitory effects, highlighting the therapeutic potential of fluorophenyl derivatives in cancer treatment (Chou et al., 2010).

Cholesterol Absorption Inhibition

Fluorophenyl-containing compounds, such as SCH 58235, have been identified as potent inhibitors of cholesterol absorption, demonstrating significant efficacy in lowering liver cholesteryl esters in animal models. This discovery paves the way for novel treatments for hypercholesterolemia (Rosenblum et al., 1998).

Synthetic Methodologies and Chemical Properties

Studies on the synthesis and characterization of fluorophenyl and pyrrolidine-based compounds contribute to the understanding of their chemical properties and potential applications in various scientific domains. For instance, the synthesis of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine and its isomers offers insights into the analytical characterization of new psychoactive substances, relevant in both clinical and research contexts (Dybek et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound “4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one” is a pyrrolidin-2-one derivative. Pyrrolidin-2-one derivatives are known to interact with a variety of biological targets, including enzymes and receptors . .

Mode of Action

The mode of action would depend on the specific targets this compound interacts with. Generally, compounds like this can bind to their targets, altering their function and leading to changes in cellular processes .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Pyrrolidin-2-one derivatives have been involved in various biochemical pathways, depending on their specific structure and targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidin-2-one derivatives, being small and potentially polar molecules, might be well absorbed and distributed in the body. They could be metabolized by various enzymes, potentially leading to active or inactive metabolites .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways this compound affects. It could potentially lead to changes in cellular signaling, gene expression, or other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain environmental conditions might enhance or inhibit the compound’s interaction with its targets .

Eigenschaften

IUPAC Name |

4-(3-fluorophenyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHXRNXKRPEGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide](/img/structure/B1490533.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)

![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride](/img/structure/B1490545.png)

![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1490546.png)